molecular formula C17H13ClN2O2S B2930565 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 312751-45-4

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2930565
CAS No.: 312751-45-4
M. Wt: 344.81
InChI Key: FKTXGMAXLGSRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 3-methoxybenzamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves the following steps:

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. It has shown promise in inhibiting the growth of certain cancer cell lines.

    Industry: The compound is used in the development of agrochemicals and biocides due to its pesticidal properties

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide can be compared with other thiazole derivatives:

    2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.

    Thiazole-based Antimicrobials: Other thiazole derivatives with antimicrobial properties include sulfathiazole and ritonavir.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTXGMAXLGSRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.